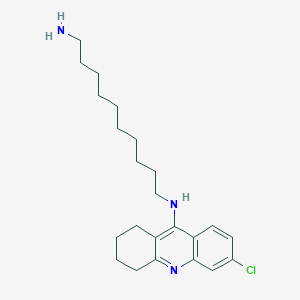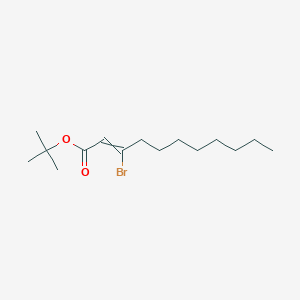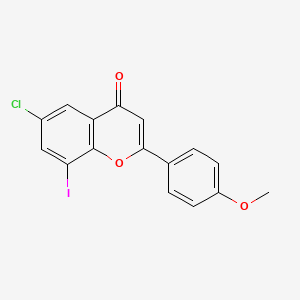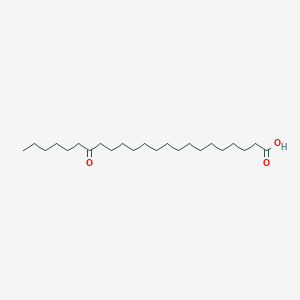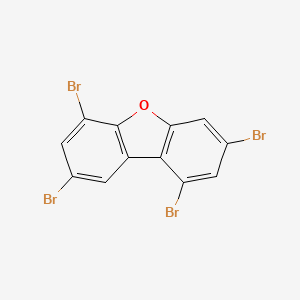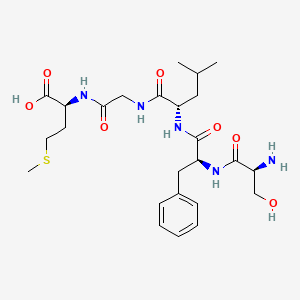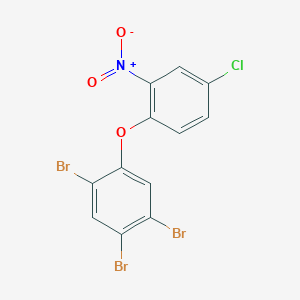
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene is an organic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. This compound is notable for its complex structure and the presence of multiple halogen atoms, which can influence its reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene typically involves multiple steps, including halogenation, nitration, and etherification. One common synthetic route includes:
Halogenation: Bromination of benzene to introduce bromine atoms at specific positions.
Nitration: Introduction of a nitro group through nitration reactions.
Etherification: Formation of the ether linkage by reacting a phenol derivative with a halogenated benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted by other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation, affecting the nitro or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
科学研究应用
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism of action of 1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene involves its interaction with molecular targets, influenced by its halogen and nitro groups. These functional groups can participate in various chemical interactions, affecting biological pathways and molecular processes.
相似化合物的比较
Similar Compounds
1,2,4-Tribromobenzene: Lacks the nitro and chloro groups, making it less reactive in certain contexts.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
属性
CAS 编号 |
551950-40-4 |
|---|---|
分子式 |
C12H5Br3ClNO3 |
分子量 |
486.34 g/mol |
IUPAC 名称 |
1,2,4-tribromo-5-(4-chloro-2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Br3ClNO3/c13-7-4-9(15)12(5-8(7)14)20-11-2-1-6(16)3-10(11)17(18)19/h1-5H |
InChI 键 |
QCDFDEVAZYGOCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=CC(=C(C=C2Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


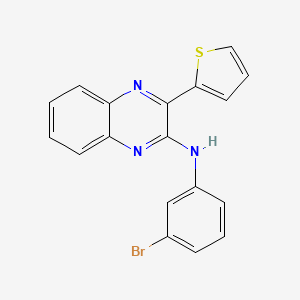
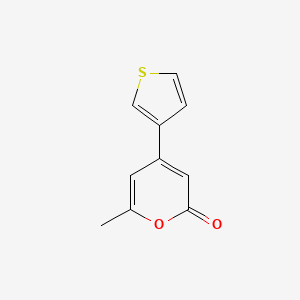
![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)
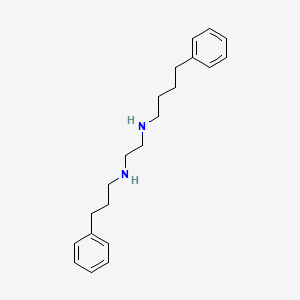
![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
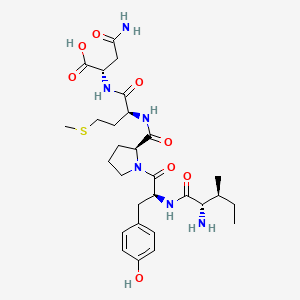
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
